3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with a hydroxy group at the 3-position and a phenyl group at the 7-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the 3-amino-thiophene-2-carboxamides with these reagents to achieve cyclization .
Another synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the thieno[3,2-d]pyrimidine core.
Substitution: The phenyl group at the 7-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the phenyl group could introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby interfering with their biological functions. The exact molecular pathways involved depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar thienopyrimidine core but differ in the position of the nitrogen atoms and the substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds have a pyrano ring fused to the pyrimidine core, offering different biological activities.
Uniqueness
3-Hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy and phenyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
824983-83-7 |
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Molecular Formula |
C12H8N2O3S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
3-hydroxy-7-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-9(13-12(16)14(11)17)8(6-18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI Key |
ZFJVGRVFNSWCRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2NC(=O)N(C3=O)O |
Origin of Product |
United States |
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